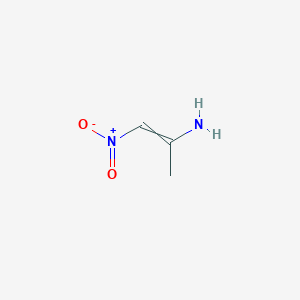
benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Métodos De Preparación
The synthesis of benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar compounds include other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential therapeutic applications.
benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate is unique due to its specific structural features and the resulting biological activities .
Propiedades
Fórmula molecular |
C22H26N2O2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
benzyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c25-22(26-17-18-6-2-1-3-7-18)23-14-11-21(12-15-23)24-13-10-19-8-4-5-9-20(19)16-24/h1-9,21H,10-17H2 |
Clave InChI |
YROCJIFUJHOTPE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2CCC3=CC=CC=C3C2)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(trimethylsilyl)oxy]-2H-1-benzopyran](/img/structure/B8474754.png)

![2-(4-Fluoro-2-methylphenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8474768.png)

![[2-(3-Chloro-phenyl)-1-methyl-ethyl]-carbamic acid methyl ester](/img/structure/B8474786.png)
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8474792.png)
